2-Bromo-5-isopropylpyrazine
Description
Overview of Pyrazine (B50134) Heterocycles in Organic Chemistry
Pyrazines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms in a para arrangement. britannica.comwikipedia.org This fundamental structure, a diazine, imparts unique electronic properties to the ring, making it electron-deficient. This characteristic is a key driver of its reactivity and utility in organic synthesis. researchgate.net
Pyrazine and its derivatives are not merely laboratory curiosities; they are found in nature, contributing to the flavor and aroma of various foods, and are integral components of many biologically active molecules and industrial chemicals. wikipedia.orgtandfonline.com The pyrazine core serves as a versatile scaffold in the synthesis of a wide array of compounds, including those with applications in medicine and materials science. researchgate.nettandfonline.com
Importance of Halogenated Pyrazines as Versatile Synthetic Intermediates
The introduction of a halogen atom onto the pyrazine ring dramatically enhances its utility as a synthetic building block. Halopyrazines, such as those containing bromine or chlorine, are highly sought-after intermediates in organic synthesis. The presence of the halogen provides a reactive handle for a variety of chemical transformations.
These halogenated pyrazines are particularly valuable in cross-coupling reactions, such as the Suzuki and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. rsc.org The electron-deficient nature of the pyrazine ring, further influenced by the electron-withdrawing halogen, facilitates nucleophilic aromatic substitution (SNAr) reactions. rsc.org This reactivity allows for the facile introduction of a wide range of functional groups, including amines, thiols, and alkoxides, making halopyrazines key precursors in the synthesis of complex molecules. vulcanchem.com
Specific Research Focus on 2-Bromo-5-isopropylpyrazine within the Pyrazine Family
Within the diverse family of halopyrazines, this compound has garnered specific interest from the research community. This particular compound features a bromine atom at the 2-position and an isopropyl group at the 5-position of the pyrazine ring. lookchem.com This substitution pattern creates a molecule with a unique combination of steric and electronic properties that influence its reactivity and potential applications. vulcanchem.com
The presence of the bromine atom makes it a prime candidate for the aforementioned cross-coupling and nucleophilic substitution reactions, while the isopropyl group can influence the regioselectivity and kinetics of these transformations. vulcanchem.com Researchers are actively exploring the synthetic potential of this compound as a key intermediate in the development of novel compounds with potential applications in various fields of chemical research. lookchem.com
Chemical and Physical Properties of this compound
The fundamental characteristics of this compound are detailed in the table below, providing a snapshot of its key physical and chemical properties.
| Property | Value |
| IUPAC Name | 2-bromo-5-(propan-2-yl)pyrazine |
| CAS Number | 1086382-76-4 |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.06 g/mol |
| Canonical SMILES | CC(C)C1=CN=C(C=N1)Br |
| InChI Key | AIFGYPOEHKFCMK-UHFFFAOYSA-N |
Data sourced from PubChem and other chemical suppliers. vulcanchem.comnih.gov
Synthesis and Reactivity
The primary route for synthesizing this compound typically involves the bromination of a 5-isopropylpyrazine precursor. A common laboratory method utilizes a brominating agent like N-bromosuccinimide (NBS) to achieve this transformation. vulcanchem.com An alternative, though less directly documented for this specific compound, could involve the conversion of a corresponding pyrazine-2-carboxylic acid to an amine via a Hofmann degradation, followed by diazotization and bromination, a method described for the synthesis of the analogous 2-bromo-5-methylpyrazine. tsijournals.com
The reactivity of this compound is dominated by the chemistry of the carbon-bromine bond. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions. For instance, it can react with strong nucleophiles like amines or thiols to yield the corresponding 2-amino- or 2-thio-substituted 5-isopropylpyrazines. vulcanchem.com
Furthermore, the bromine atom serves as a crucial handle for various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecular architectures. The use of halopyrazines in Suzuki and other cross-coupling reactions is a well-established strategy for building intricate organic molecules. rsc.org
Research Applications
The utility of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules. Its structural features make it a valuable building block in medicinal chemistry and agrochemical research. lookchem.com The pyrazine scaffold itself is present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.nettandfonline.comnih.gov
By leveraging the reactivity of the bromo substituent, chemists can introduce a variety of other functional groups, leading to the creation of libraries of novel pyrazine derivatives. These new compounds can then be screened for potential biological activity. For example, the synthesis of novel chalcones based on halogenated pyrazines has been explored for their potential as antimicrobial agents. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-propan-2-ylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5(2)6-3-10-7(8)4-9-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFGYPOEHKFCMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 5 Isopropylpyrazine and Analogous Isopropylpyrazines
Direct Halogenation Approaches to Pyrazine (B50134) Scaffolds
Direct halogenation of a pyrazine core is a common method for introducing a halogen atom onto the ring. This approach is often favored for its straightforwardness, provided a suitable pyrazine precursor is available.
Direct Bromination of Pyrazine Derivatives
The introduction of a bromine atom onto the pyrazine ring can be achieved through electrophilic aromatic substitution. A prevalent method involves the use of brominating agents like N-bromosuccinimide (NBS), often initiated by radical starters. This technique is analogous to the synthesis of other brominated pyrazines, such as 2-bromo-5-methylpyrazine. vulcanchem.com The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) or chloroform (B151607), and at low temperatures to manage the reaction's rate and selectivity.
Direct bromination using molecular bromine is also a viable method. researchgate.net However, this approach can generate corrosive hydrogen bromide as a byproduct, posing environmental and handling challenges. researchgate.net The choice of brominating agent and reaction conditions is crucial for achieving the desired product in good yield and purity.
Regioselectivity Considerations in Bromination Reactions
The position at which the bromine atom is introduced on the pyrazine ring is governed by the electronic and steric properties of the substituents already present. The pyrazine ring itself is an electron-deficient system, which generally deactivates it towards electrophilic substitution. stackexchange.comechemi.com However, the presence of activating groups can direct the substitution to specific positions.
In the case of 2-bromo-5-isopropylpyrazine synthesis starting from 5-isopropylpyrazine, the isopropyl group, being an electron-donating group, will influence the position of bromination. The regioselectivity of such reactions is a critical aspect, and understanding the directing effects of substituents is paramount for predicting the outcome. stackexchange.comechemi.comnih.gov For instance, in related heterocyclic systems, the position of halogenation can be highly selective, driven by the stability of the reaction intermediate. stackexchange.comechemi.comnih.govrsc.org In some cases, a mixture of products may be obtained, necessitating separation and purification steps. nih.gov
De Novo Synthesis of Pyrazine Ring Systems Incorporating Isopropyl Moieties
De novo synthesis, the construction of the pyrazine ring from simpler, acyclic molecules, offers a versatile alternative to direct functionalization. wikipedia.org This approach is particularly useful when the required substituted pyrazine precursor for direct halogenation is not readily accessible.
Condensation Reactions for Pyrazine Core Formation (e.g., Gutknecht, Gastaldi)
Classic methods for pyrazine synthesis often involve the condensation of α-dicarbonyl compounds with α-amino ketones or related precursors. The Gutknecht pyrazine synthesis , established in 1879, involves the self-condensation of α-amino ketones. drugfuture.comwikipedia.orgnbu.ac.in These α-amino ketones can be generated in situ from the reduction of isonitroso ketones. drugfuture.com The resulting dihydropyrazines are then oxidized to form the aromatic pyrazine ring. drugfuture.com
The Gastaldi synthesis , dating back to 1921, is another significant method for preparing pyrazine derivatives. nbu.ac.inrsc.orgrsc.org This method and its variations have been instrumental in the synthesis of various substituted pyrazines. gla.ac.uk Both the Gutknecht and Gastaldi syntheses have been foundational in the development of pyrazine chemistry. smolecule.com
Cyclization Strategies for Pyrazino Structures
A variety of cyclization strategies have been developed to construct the pyrazine ring. These methods often involve the formation of key carbon-nitrogen bonds to close the heterocyclic ring. For instance, intramolecular cyclization of suitable acyclic precursors can lead to the formation of dihydropyrazines, which are subsequently oxidized. mdpi.com The choice of cyclization strategy depends on the desired substitution pattern of the final pyrazine product. Research continues to explore new and efficient cyclization methods for the synthesis of complex pyrazine derivatives. researchgate.nettandfonline.com
Dimerization of Amino Acid-Derived α-Amino Aldehydes in Pyrazine Synthesis
A biomimetic approach to synthesizing 2,5-disubstituted pyrazines involves the dimerization of α-amino aldehydes derived from amino acids. rsc.orgresearchgate.netrsc.orgresearchgate.net This method provides a direct route to symmetrically substituted pyrazines. For example, the dimerization of valine-derived α-amino aldehyde leads to the formation of 2,5-diisopropylpyrazine (B1313309). rsc.orgresearchgate.netrsc.org The α-amino aldehyde intermediates are often generated in situ. researchgate.netrsc.orgresearchgate.net The reaction conditions, particularly the choice of solvent, can be optimized to facilitate the dimerization and subsequent oxidation to the pyrazine product in a one-pot process. researchgate.netrsc.org This methodology has been shown to be an efficient route for the synthesis of various pyrazine natural products. researchgate.netrsc.org
| Synthetic Method | Key Features | Starting Materials |
| Direct Bromination | Introduction of a bromine atom onto a pre-existing pyrazine ring. vulcanchem.com | Isopropylpyrazine |
| Gutknecht Synthesis | Self-condensation of α-amino ketones followed by oxidation. drugfuture.comwikipedia.org | α-amino ketones |
| Gastaldi Synthesis | Condensation reaction for pyrazine core formation. nbu.ac.inrsc.org | Varies depending on specific application. |
| Dimerization of α-Amino Aldehydes | Biomimetic synthesis of 2,5-disubstituted pyrazines. rsc.orgresearchgate.netrsc.org | Amino acid-derived α-amino aldehydes |
Introduction of Isopropyl Group via Chiral Auxiliary Methodologies
The asymmetric synthesis of pyrazines, where a chiral center is introduced, often relies on the use of chiral auxiliaries. These methods are pivotal in creating enantiomerically pure compounds, which is crucial for their application in medicinal chemistry.
The Schöllkopf bislactim ether method is a powerful and widely utilized strategy for the asymmetric synthesis of α-amino acids. biosynth.comnih.govresearchgate.net The methodology typically involves the cyclization of a chiral α-amino acid, most commonly valine, with glycine (B1666218) to form a diketopiperazine. biosynth.comresearchgate.net This is subsequently converted to a bislactim ether, such as (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, by treatment with a methylating agent like trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Meerwein's salt). biosynth.com
The core principle of the Schöllkopf method lies in the deprotonation of the prochiral carbon of the glycine unit, followed by diastereoselective alkylation. biosynth.comnih.gov The steric bulk of the isopropyl group from the valine auxiliary effectively shields one face of the resulting planar enolate, directing the incoming electrophile to the opposite face. biosynth.comgoogle.com This process typically yields trans-adducts with high diastereoselectivity, often exceeding 95% diastereomeric excess (d.e.). biosynth.comnih.gov Subsequent mild acidic hydrolysis cleaves the alkylated product, yielding the desired α-substituted amino acid with high enantiopurity and regenerating the chiral auxiliary. biosynth.com
While the Schöllkopf reagent, (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is itself an isopropylpyrazine derivative, its primary role in this context is to serve as a chiral auxiliary for the synthesis of various α-amino acids by alkylating the glycine moiety. wikipedia.orgbyjus.com The isopropyl group is integral to the auxiliary's structure and its ability to induce chirality, rather than being the group that is introduced onto a separate pyrazine core in this specific, well-established application.
The stereoselective installation of an isopropyl group to form an asymmetric pyrazine center is a synthetic challenge. While direct asymmetric synthesis of 2,5-diisopropylpyrazine has been achieved through biomimetic routes involving the dimerization of α-amino aldehydes derived from valine, this approach leads to a symmetrical, achiral molecule. researchgate.netrsc.orgmdpi.com
In the context of the Schöllkopf methodology, the focus is on the stereoselective alkylation of the lithiated bislactim ether with a variety of electrophiles. wikipedia.orgbyjus.com This allows for the synthesis of a wide array of non-proteinogenic amino acids. For instance, the alkylation of the lithiated (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine with different alkyl halides has been extensively studied. The general procedure involves treating the bislactim ether with n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C) to generate the lithiated species. wikipedia.orgbyjus.com This is then reacted with an electrophile, such as an alkyl bromide or iodide, to introduce the new substituent. researchgate.netwikipedia.org
| Electrophile | Product Diastereoselectivity (d.e.) | Reference |
| 4-bromo-1,2-butadiene | >95% | wikipedia.org |
| α,α'-dibromo-o-xylene | 55% | byjus.com |
| Ethyl 2-bromomethyl-6-chloroimidazo[1,2-a]pyridine-3-carboxylate | High (not quantified) | vulcanchem.com |
Advanced Functional Group Transformations for Bromine Introduction and Alkyl Chain Modification
The introduction of a bromine atom onto the pyrazine ring and modifications of alkyl substituents are key steps in the synthesis of the target compound and its analogs. These transformations often require robust and regioselective chemical methods.
A viable, though not extensively documented for the isopropyl derivative, synthetic route to this compound involves the transformation of a carboxylic acid precursor. This multi-step process is analogous to the synthesis of 2-bromo-5-methylpyrazine. vulcanchem.comresearchgate.net The general sequence involves the conversion of the carboxylic acid to a primary amine, which is then transformed into the bromide.
The synthesis would commence with 5-isopropylpyrazine-2-carboxylic acid. This precursor would first be converted to its corresponding carboxamide. A common method for this transformation is the reaction with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the acyl chloride, followed by treatment with ammonia (B1221849). The resulting 5-isopropylpyrazine-2-carboxamide would then undergo a Hofmann degradation or rearrangement. rsc.orgresearchgate.net This reaction, typically carried out with a reagent like sodium hypobromite (B1234621) (generated in situ from bromine and sodium hydroxide) or N-bromoacetamide, converts the amide into a primary amine with one fewer carbon atom, yielding 2-amino-5-isopropylpyrazine. rsc.orgresearchgate.net
Hypothetical Reaction Sequence:
| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |
| 5-isopropylpyrazine-2-carboxylic acid | 5-isopropylpyrazine-2-carboxamide | 2-amino-5-isopropylpyrazine | This compound |
Halogen exchange reactions provide an alternative and often efficient method for the introduction of bromine onto a heterocyclic ring. This approach is particularly useful if a chloro- or iodo-substituted pyrazine is more readily accessible. For instance, if 2-chloro-5-isopropylpyrazine (B13872957) were available, it could potentially be converted to this compound.
While direct halogen exchange on bromopyrazines themselves is less common, the conversion of other halogens to bromine is a known transformation in heterocyclic chemistry. The Finkelstein reaction, or analogous processes, can be employed, although the reactivity of halogens on electron-deficient pyrazine rings can be challenging. More advanced methods may involve the use of metal-halogen exchange. For example, an organolithium or Grignard reagent can be formed from a bromo- or iodo-precursor, which is then quenched with a bromine source. However, this is more applicable for introducing other functional groups rather than exchanging one halogen for another.
A more practical approach for bromine incorporation is the direct bromination of an appropriate pyrazine precursor. The reaction of 5-isopropylpyrazine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator could potentially yield this compound. vulcanchem.com This method is analogous to the synthesis of other brominated pyrazines. vulcanchem.com
Chemical Reactivity and Derivatization Pathways of 2 Bromo 5 Isopropylpyrazine
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom at the 2-position of the pyrazine (B50134) ring is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the facile introduction of new functionalities.
Mechanistic Studies of Nucleophilic Attack on Halopyrazines
Pyrazines are six-membered heterocyclic compounds containing two nitrogen atoms in a para arrangement. slideshare.net This structure renders them electron-deficient, which facilitates nucleophilic attack. The presence of a halogen, such as bromine, further enhances the electrophilicity of the carbon atom to which it is attached, making it a prime target for nucleophiles. The reaction generally proceeds via a nucleophilic aromatic substitution (SNA_r) mechanism. vulcanchem.com
In the case of halopyrazines, the nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a Meisenheimer-like intermediate. This intermediate is stabilized by the electron-withdrawing nature of the nitrogen atoms in the pyrazine ring. Subsequent expulsion of the bromide ion restores the aromaticity of the ring, yielding the substituted product. The rate of these reactions is influenced by factors such as the nature of the nucleophile, the solvent, and the presence of any additional substituents on the pyrazine ring. For instance, the isopropyl group at the 5-position may exert some steric influence on the reaction rate.
Studies on related halomethanes have utilized symmetry principles and molecular orbital theory to explain the electrophilicity of the sp3-hybridized carbon. mdpi.com While 2-bromo-5-isopropylpyrazine features an sp2-hybridized carbon, the underlying principle of a nucleophile attacking an electron-deficient center with a good leaving group is analogous. The readiness of the halide ion to depart is crucial, and bromide is a good leaving group due to its stability as an ion. bits-pilani.ac.in
Synthesis of Diverse Pyrazine Derivatives via Nucleophilic Substitution
A wide array of pyrazine derivatives can be synthesized by reacting this compound with various nucleophiles. For example, treatment with amines or thiols leads to the formation of the corresponding 2-amino-5-isopropylpyrazine or 2-thio-5-isopropylpyrazine derivatives. vulcanchem.com These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide generated.
The versatility of this approach allows for the introduction of a broad spectrum of functional groups, each imparting unique properties to the resulting molecule. This strategy is frequently employed in the synthesis of compounds with potential applications in pharmaceuticals and agrochemicals, where the pyrazine core is a known pharmacophore. tsijournals.comcymitquimica.com
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Reagent Example | Product Type |
| Amine | Ammonia (B1221849), primary/secondary amines | 2-Amino-5-isopropylpyrazine derivatives |
| Thiol | Sodium thiomethoxide | 2-(Methylthio)-5-isopropylpyrazine |
| Alkoxide | Sodium methoxide | 2-Methoxy-5-isopropylpyrazine |
| Cyanide | Sodium cyanide | 2-Cyano-5-isopropylpyrazine |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, with the bromine atom serving as a handle for the introduction of various organic fragments.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or pseudohalide, catalyzed by a palladium complex. fishersci.esmdpi.com This reaction is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. fishersci.esorganic-chemistry.org
In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, vinyl, or alkyl groups at the 2-position of the pyrazine ring. The general reaction involves the coupling of this compound with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. mdpi.com The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency and outcome of the reaction. Recent advancements have even demonstrated the use of nickel catalysts for similar transformations. mdpi.comnih.gov
Table 2: Representative Suzuki-Miyaura Coupling of this compound
| Boronic Acid/Ester | Catalyst | Base | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Phenyl-5-isopropylpyrazine |
| 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 2-(4-Methylphenyl)-5-isopropylpyrazine |
| Pyridine-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 2-(Pyridin-3-yl)-5-isopropylpyrazine |
Stille Coupling for Organostannane Reactivity and Carbon-Carbon Bond Formation
The Stille coupling reaction provides another versatile route for the formation of carbon-carbon bonds, utilizing organostannane reagents in conjunction with a palladium catalyst. organic-chemistry.org This method is compatible with a wide variety of functional groups and has been extensively used in the synthesis of complex organic molecules. libretexts.org
This compound can be effectively coupled with various organostannanes, such as vinyl-, aryl-, or alkylstannanes, to yield the corresponding substituted pyrazines. A significant advantage of the Stille coupling is the stability of the organostannane reagents. libretexts.org However, a notable drawback is the toxicity of the tin compounds used. organic-chemistry.org The reaction mechanism involves the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Table 3: Illustrative Stille Coupling Reactions with this compound
| Organostannane | Catalyst | Product |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 2-Vinyl-5-isopropylpyrazine |
| Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | 2-Phenyl-5-isopropylpyrazine |
| Trimethyl(thien-2-yl)stannane | Pd₂(dba)₃/P(fur)₃ | 2-(Thien-2-yl)-5-isopropylpyrazine |
Recent studies have explored modifications to the Stille coupling to enhance its efficiency and reduce the impact of the tin reagents. nih.govharvard.edu
Sonogashira Coupling for Terminal Alkyne Introduction
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. beilstein-journals.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. researchgate.net
This coupling reaction allows for the direct introduction of an alkynyl group onto the pyrazine ring of this compound. The resulting alkynylpyrazines are valuable intermediates that can undergo further transformations, such as cycloadditions or reductions. The reaction is generally carried out under mild conditions and tolerates a variety of functional groups. Efforts have been made to develop copper-free Sonogashira coupling protocols to circumvent issues associated with the copper co-catalyst. beilstein-journals.org Additionally, strategies to minimize the common side reaction of alkyne homocoupling have been investigated. organic-chemistry.org
Table 4: Examples of Sonogashira Coupling with this compound
| Terminal Alkyne | Catalyst System | Base | Product |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 2-(Phenylethynyl)-5-isopropylpyrazine |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | 2-(Trimethylsilylethynyl)-5-isopropylpyrazine |
| 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | 2-(Hex-1-ynyl)-5-isopropylpyrazine |
Heck Reactions for Olefin Coupling
The Heck reaction involves the palladium-catalyzed coupling of an organohalide with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.org For bromopyrazines, this reaction provides a direct route to introduce alkenyl substituents. The catalytic cycle generally proceeds through oxidative addition of the bromopyrazine to a Pd(0) catalyst, followed by migratory insertion of the olefin, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org
However, the Heck cross-coupling of pyrazines is not frequently documented in scientific literature. rsc.org This scarcity is likely due to the high electrophilicity of the pyrazine ring, which can promote facile Michael addition to the newly formed alkenylpyrazine product, leading to side reactions and reduced yields. rsc.org Despite these challenges, the reaction remains a viable, albeit context-sensitive, method for vinylation. A key advantage of the Heck reaction is its characteristic high selectivity for the trans isomer of the resulting alkene. organic-chemistry.org
Table 1: Generalized Heck Reaction for Bromopyrazines
| Reactants | Catalyst & Conditions | Product |
| This compound + Alkene (R-CH=CH₂) | Pd(0) catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., DMF, ACN) | (E)-2-(Alkenyl)-5-isopropylpyrazine |
Note: This represents a generalized scheme. Specific conditions and yields are highly dependent on the nature of the alkene and the catalytic system employed.
Negishi Coupling with Organozinc Reagents
The Negishi coupling is a powerful and versatile cross-coupling reaction that pairs organic halides with organozinc compounds, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method is highly effective for creating C-C bonds and is noted for its broad substrate scope and high functional group tolerance. wikipedia.orgnumberanalytics.com For this compound, Negishi coupling allows for the introduction of a wide variety of organic groups, including alkyl, alkenyl, aryl, and allyl substituents. wikipedia.org
The reaction mechanism involves the oxidative addition of the bromopyrazine to the low-valent metal catalyst (Pd(0) or Ni(0)), followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. numberanalytics.com Palladium catalysts are generally favored for their high yields and functional group tolerance, though nickel catalysts also find application. wikipedia.org The use of specific ligands like X-Phos with a Pd₂(dba)₃ catalyst has been shown to be effective for mild cross-coupling of heterocyclic organozinc reagents. nih.gov
Table 2: Generalized Negishi Coupling for this compound
| Reactants | Catalyst & Conditions | Product |
| This compound + Organozinc Reagent (R-ZnX) | Pd or Ni catalyst (e.g., Pd(PPh₃)₄, Ni(acac)₂), Ligand (e.g., XPhos, dppe) | 2-Substituted-5-isopropylpyrazine |
Note: R can be alkyl, aryl, alkenyl, etc. X is typically a halide. wikipedia.org
Scope and Limitations of Palladium- and Nickel-Catalyzed Transformations on Bromopyrazines
Both palladium and nickel catalysts are instrumental in the functionalization of bromopyrazines, but they possess distinct scopes and limitations.
Palladium Catalysis: Palladium-catalyzed reactions, such as Suzuki, Heck, and Negishi couplings, are widely used for their efficiency and broad functional group compatibility. numberanalytics.comnih.gov However, their application to electron-deficient heterocycles like pyrazines has limitations. In Suzuki couplings, for instance, the reaction of pyrazines with electron-poor aryl bromides can result in low yields due to competitive hydrodebromination side reactions. rsc.org General limitations of palladium catalysis include the high cost of the metal, the potential toxicity and expense of phosphine (B1218219) ligands, and sensitivity to steric hindrance around the reaction site. libretexts.orgnumberanalytics.com
Nickel Catalysis: Nickel catalysts offer a more cost-effective alternative to palladium and exhibit unique reactivity. rsc.org They are employed in Negishi couplings and can be particularly effective in reductive cross-coupling reactions that join two different electrophiles. wikipedia.orgoaepublish.com However, nickel catalysis presents its own challenges. The catalytic cycles can be complex, involving multiple accessible oxidation states (from Ni(0) to Ni(IV)) and both two-electron and single-electron transfer pathways. oaepublish.com This complexity can make reaction outcomes difficult to predict. Furthermore, some nickel-catalyzed reactions are limited to specific substrate classes, such as electron-neutral or electron-rich coupling partners. nih.gov The stability of nickel complexes, particularly in aqueous media, can also be a concern, potentially leading to catalyst deactivation. rsc.org A key advantage of nickel is that it can be less prone to β-hydride elimination compared to palladium in certain contexts, enabling different types of transformations. nih.gov
Table 3: Comparison of Palladium and Nickel Catalysis for Bromopyrazine Transformations
| Feature | Palladium Catalysis | Nickel Catalysis |
| Cost | High | Low |
| Common Reactions | Suzuki, Heck, Negishi, Buchwald-Hartwig | Negishi, Reductive Cross-Coupling |
| Strengths | High functional group tolerance, well-understood mechanisms, high yields. wikipedia.orgnumberanalytics.com | Unique reactivity, less prone to β-H elimination, effective for reductive couplings. oaepublish.comnih.gov |
| Limitations | Ligand cost/toxicity, side reactions with electron-poor substrates (hydrodebromination), catalyst deactivation. libretexts.orgrsc.org | Complex mechanisms, potential for multiple oxidation states, catalyst instability, sometimes narrower substrate scope. rsc.orgoaepublish.comnih.gov |
Oxidative and Reductive Transformations of the Pyrazine Ring and Substituents
The electron-deficient nature of the pyrazine ring and the presence of nitrogen atoms dictate its behavior under oxidative and reductive conditions.
Controlled Oxidation of Pyrazine Nitrogen
The nitrogen atoms in the pyrazine ring are susceptible to oxidation, typically yielding pyrazine N-oxides. This transformation is commonly achieved using peracids. rsc.org However, the reaction requires careful control, as the choice of oxidant and reaction conditions can lead to different outcomes. While some related heterocyclic systems undergo smooth N-oxidation, others might experience ring-opening or rearrangement reactions under similar conditions. rsc.org The use of strong oxidizing agents like potassium permanganate (B83412) can lead to oxidative cleavage of the ring system altogether. doi.org The resulting pyrazine N-oxides can be valuable synthetic intermediates; for example, the N-oxide functionality can be used to direct subsequent C-H activation reactions. rsc.org The N-oxide can later be removed (deoxygenated) using trivalent phosphine reagents like phosphorus trichloride (B1173362) or through palladium-catalyzed reduction. thieme-connect.de
Selective Reduction of the Pyrazine Core and Substituents
Selective reduction of the aromatic pyrazine core presents a significant synthetic challenge due to the ring's inherent stability and the potential for over-reduction or lack of chemoselectivity. chemrxiv.org Classical reduction methods often require harsh conditions and may not tolerate sensitive functional groups.
Recent advancements have provided more selective methods. A notable example is the use of a titanocene (B72419) dichloride (Cp₂TiCl₂) catalyst with ammonia borane (B79455) as the reducing agent. chemrxiv.org This system enables the dearomative selective reduction of various N-heteroarenes, including pyrazines, with remarkable functional group preservation. chemrxiv.org This approach allows for the conversion of flat, two-dimensional pyrazine structures into more complex, three-dimensional saturated piperazine (B1678402) derivatives. chemrxiv.org Electrochemical methods have also been explored for the reduction of related pyridopyrazine systems.
C-H Activation and Direct Arylation Strategies on Pyrazine Systems
Direct C-H activation and arylation have emerged as powerful, step-economical strategies for functionalizing heterocycles like pyrazine, bypassing the need for pre-functionalization (e.g., halogenation). rsc.org These methods create carbon-carbon bonds by directly coupling a C-H bond with a suitable partner.
Palladium-catalyzed direct arylation is a prominent approach. In some cases, using the corresponding pyrazine N-oxide as the substrate can facilitate the reaction and control regioselectivity, as demonstrated in the synthesis of the alkaloid dragmacidin D. rsc.org However, yields can be moderate, and regioselectivity can be a challenge, with competition between different C-H positions on the ring. rsc.orgacs.org Studies on related thieno-pyrazine systems have shown that the pyrazine moiety can be less reactive than other heterocyclic rings like pyridine (B92270) under direct arylation conditions, leading to lower yields. mdpi.com The choice of ligands and solvents can be critical for controlling the site of arylation. researchgate.net
Innovations in this field include the development of transition-metal-free direct arylation methods. One such system uses 2,3-bis-(2-pyridyl) pyrazine as an organocatalyst in the presence of a strong base to couple aryl halides with unactivated arenes, providing an alternative to palladium-based systems. researchgate.net
Table 4: Selected C-H Activation and Direct Arylation Strategies for Pyrazine Systems
| Catalytic System | Substrate | Key Features | Reference(s) |
| Pd-Catalyst | Pyrazine N-Oxide | C-H arylation is regioselective but can have moderate yields. rsc.org | rsc.org |
| Pd(OAc)₂ / Ligand | Thieno-pyrazines | Lower reactivity observed for the pyrazine moiety compared to pyridine. mdpi.com | mdpi.com |
| Pd(OAc)₂ / PivOH | Imidazo[1,2-a]pyrazine | Concerted metalation-deprotonation (CMD) approach improves regioselectivity. acs.org | acs.org |
| 2,3-Bis-(2-pyridyl) pyrazine (Organocatalyst) | Pyrazine / Aryl Halide | Transition-metal-free C-H arylation. researchgate.net | researchgate.net |
Strategic Utility of 2 Bromo 5 Isopropylpyrazine As a Building Block in Complex Molecule Synthesis
Precursor in Pharmaceutical Intermediate Synthesis and Drug Discovery Efforts
2-Bromo-5-isopropylpyrazine serves as a valuable scaffold in the synthesis of a variety of pharmaceutical intermediates, leveraging the reactivity of the pyrazine (B50134) ring and its substituents. imist.ma The pyrazine core itself is a significant pharmacophore found in numerous biologically active compounds. researchgate.netunimas.mytsijournals.com The presence of the bromine atom at the 2-position and the isopropyl group at the 5-position provides specific electronic and steric properties that guide its synthetic transformations. vulcanchem.com
The bromine atom is a key functional group, rendering the 2-position susceptible to nucleophilic aromatic substitution (SNAr) reactions. vulcanchem.com This allows for the introduction of diverse functionalities by reacting this compound with various nucleophiles, such as amines and thiols. vulcanchem.com For instance, reaction with an appropriate amine can yield 2-amino-5-isopropylpyrazine derivatives, which are precursors to more complex molecules. vulcanchem.com This reactivity is fundamental in building a library of compounds for drug discovery screening.
Furthermore, the bromine atom facilitates participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. tandfonline.com These reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively, enabling the elaboration of the pyrazine core with a wide range of other molecular fragments. This versatility is crucial in the iterative process of lead optimization in drug discovery, where systematic structural modifications are made to enhance potency and selectivity.
An example of its application is in the synthesis of lysophosphatidic acid receptor 1 (LPAR1) inhibitors. In one patented synthesis, a derivative of 2-chloro-6-isopropyl-pyrazine is coupled with a pyrazole-amine fragment to generate the target inhibitor. google.com While this example uses the chloro-analogue, the synthetic principles are directly applicable to the bromo-derivative, often with complementary reactivity.
Interactive Data Table: Applications in Pharmaceutical Synthesis
| Application Area | Key Reaction Type | Resulting Intermediate/Compound Class | Reference |
| Drug Discovery Scaffolds | Nucleophilic Aromatic Substitution (SNAr) | 2-Amino-5-isopropylpyrazine derivatives | vulcanchem.com |
| Lead Optimization | Palladium-Catalyzed Cross-Coupling | Bi-aryl or N-aryl pyrazine derivatives | tandfonline.com |
| Receptor Inhibitor Synthesis | Nucleophilic Substitution/Coupling | LPAR1 inhibitors | google.com |
| Antibacterial Agents | Structural Analogs of Pyrazinamide | Substituted pyrazine derivatives | tsijournals.com |
Application in Agrochemical Development and Related Chemical Syntheses
The pyrazine heterocycle is a well-established toxophore in the agrochemical industry, and substituted pyrazines are integral to the development of various pesticides and herbicides. tsijournals.comresearchgate.net this compound, with its reactive bromine handle and alkyl substituent, is a relevant building block for creating novel agrochemical candidates.
The synthetic strategies employed in agrochemical development mirror those in pharmaceuticals, with a strong emphasis on creating compounds that exhibit high efficacy against target pests or weeds while maintaining low toxicity to non-target organisms and the environment. The reactivity of the C-Br bond in this compound is again central, allowing for the introduction of various functional groups through nucleophilic substitution and cross-coupling reactions. vulcanchem.com
For example, the synthesis of pyrazine-based herbicides often involves the construction of molecules that interfere with essential biological processes in plants, such as photosynthesis or amino acid biosynthesis. researchgate.net The pyrazine ring can act as a bioisostere for naturally occurring molecules, disrupting these pathways. researchgate.net The isopropyl group on the this compound can contribute to the molecule's ability to fit into the active site of a target enzyme, enhancing its inhibitory activity.
Research into pyrazine derivatives has led to the discovery of compounds with significant herbicidal properties. researchgate.net For instance, certain aminopyrazinones have demonstrated good pre- and post-emergence selective herbicidal activity. researchgate.net While direct synthesis from this compound is not explicitly detailed in the provided sources, its potential as a starting material for analogous structures is clear. The bromine can be displaced by an amine, followed by further modifications to construct the final herbicidal molecule.
Interactive Data Table: Agrochemical Applications
| Agrochemical Class | Target Application | Synthetic Utility of Pyrazine Core | Reference |
| Herbicides | Weed Control | Bioisostere for natural plant molecules | researchgate.net |
| Pesticides | Insect/Fungus Control | Core scaffold for active ingredients | tsijournals.com |
| Growth Regulators | Plant Growth Control | Building block for complex structures | researchgate.net |
Contribution to Natural Product Synthesis Featuring Pyrazine Moieties
Pyrazine rings are found in a variety of natural products, often contributing to their flavor, aroma, or biological activity. researchgate.netunimas.my These natural pyrazines are produced by plants, microorganisms, and insects. researchgate.netunimas.myoup.com While many naturally occurring pyrazines are simple alkyl-substituted derivatives, the synthesis of more complex, functionalized pyrazine-containing natural products can benefit from versatile building blocks like this compound.
One notable class of natural products is the diketopiperazines, which can be considered as partially saturated pyrazine derivatives and exhibit a wide range of biological activities. researchgate.net The synthesis of these and other pyrazine alkaloids often involves the dimerization of amino acid precursors. researchgate.net A biomimetic synthesis of 2,5-diisopropylpyrazine (B1313309), a naturally occurring flavor compound, has been achieved through the dimerization of α-amino aldehydes derived from valine. oup.comresearchgate.net
Although this compound is a synthetic molecule, it can serve as a key intermediate in the total synthesis of or in the creation of analogues of natural products. For example, the bromine atom allows for the introduction of side chains or other ring systems that are present in a target natural product. This is particularly useful when the natural biosynthetic pathway is low-yielding or not amenable to large-scale production.
The Schöllkopf chiral auxiliaries, such as (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, are powerful tools in the asymmetric synthesis of amino acids. chemscene.com While not a direct application of this compound, this highlights the importance of substituted isopropylpyrazines in constructing complex, stereochemically defined molecules, including those that are components of natural products like the cyclomarin and metamarin families of cyclic peptides. acs.orgnih.gov
Interactive Data Table: Relevance to Natural Product Synthesis
| Natural Product Class | Example | Role of Isopropylpyrazine Moiety | Reference |
| Flavor Compounds | 2,5-Diisopropylpyrazine | Key structural component | oup.comresearchgate.net |
| Cyclic Peptides | Cyclomarin A | Component of chiral building blocks | acs.orgnih.gov |
| Diketopiperazine Alkaloids | (S)-6-(sec-butyl)-3-isopropylpyrazin-2(1H)-one | Core structural motif | mdpi.com |
Role in Materials Science: Precursors for π-Conjugated Systems and Functional Materials
Pyrazine derivatives are increasingly being explored in materials science due to their unique electronic properties. rsc.orgresearchgate.net The pyrazine ring is electron-deficient, which makes it an excellent building block for n-type (electron-transporting) and ambipolar organic semiconductors. rsc.org These materials are essential components in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). researchgate.net
This compound is a valuable precursor for synthesizing such functional materials. The bromine atom serves as a reactive site for polymerization or for the attachment of other π-conjugated units through cross-coupling reactions. tandfonline.com This allows for the construction of donor-acceptor (D-A) type conjugated polymers, where the electron-deficient pyrazine acts as the acceptor unit. researchgate.net The properties of the resulting polymer, such as its band gap, charge carrier mobility, and solubility, can be tuned by varying the donor co-monomer and the solubilizing side chains, like the isopropyl group.
The strong electron-withdrawing nature of the pyrazine ring facilitates intramolecular charge transfer (ICT) in D-A systems, which is a key process for the functioning of organic solar cells and other optoelectronic devices. researchgate.net The development of new π-conjugated materials based on pyrazine is a dynamic area of research, with the goal of creating low-cost, flexible, and efficient electronic devices. rsc.org
While the isopropyl group is primarily a solubilizing and sterically-directing group, it can also subtly influence the solid-state packing and thin-film morphology of the final material, which are critical factors for device performance. The versatility of this compound as a building block allows for the systematic investigation of structure-property relationships in these advanced functional materials.
Interactive Data Table: Materials Science Applications
| Material Type | Device Application | Function of Pyrazine Unit | Reference |
| π-Conjugated Polymers | Organic Solar Cells (OSCs) | Electron-acceptor (n-type) | researchgate.net |
| Organic Semiconductors | Organic Field-Effect Transistors (OFETs) | Charge transport | rsc.orgresearchgate.net |
| Emissive Materials | Organic Light-Emitting Diodes (OLEDs) | Host or emissive layer component | researchgate.net |
| Functional Materials | Sensors | Electronic modulation | researchgate.net |
Advanced Spectroscopic and Chromatographic Characterization in Research of 2 Bromo 5 Isopropylpyrazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual atoms. For derivatives of 2-Bromo-5-isopropylpyrazine, both ¹H and ¹³C NMR are employed to piece together the molecular framework.
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyrazine (B50134) ring and the aliphatic protons of the isopropyl substituent.
The pyrazine ring contains two protons in different chemical environments. The proton at the C-3 position is adjacent to a nitrogen atom and the bromine-bearing carbon, while the proton at the C-6 position is adjacent to a nitrogen atom and the isopropyl-bearing carbon. This difference in neighboring groups results in distinct chemical shifts. The isopropyl group itself presents a methine (CH) proton and two equivalent methyl (CH₃) groups, which are split by the methine proton.
Based on established principles and data from analogous pyrazine structures, the predicted ¹H NMR spectral data for this compound are summarized below.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Pyrazine H-3 | ~8.5 | Singlet (s) | N/A | 1H |
| Pyrazine H-6 | ~8.3 | Singlet (s) | N/A | 1H |
| Isopropyl CH | ~3.2 | Septet (sept) | ~6.9 | 1H |
¹³C NMR for Carbon Skeleton Characterization
Carbon NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total carbon count and the nature of each carbon's environment (e.g., aromatic, aliphatic, substituted).
For this compound, a total of five distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum, as the two methyl carbons of the isopropyl group are chemically equivalent. The carbon atoms of the pyrazine ring appear in the aromatic region of the spectrum, with their exact chemical shifts influenced by the nitrogen atoms and the bromo and isopropyl substituents. The carbon attached to the bromine atom (C-2) is typically shifted to a lower field compared to other carbons in the ring.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C-Br) | ~145 |
| C-3 | ~143 |
| C-5 (C-isopropyl) | ~160 |
| C-6 | ~138 |
| Isopropyl CH | ~32 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is critical for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental composition of a molecule, serving as definitive proof of its chemical formula. For this compound, HRMS is used to confirm that the experimentally measured mass corresponds to the calculated exact mass for the molecular formula C₇H₉BrN₂. nih.gov The presence of bromine is also confirmed by its characteristic isotopic pattern ([M]⁺ and [M+2]⁺) with an approximate 1:1 intensity ratio.
Table 3: HRMS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉BrN₂ | nih.gov |
| Calculated Exact Mass | 199.99491 Da | nih.gov |
| Measured Exact Mass | Matches calculated mass within ~5 ppm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is particularly well-suited for the analysis of volatile compounds like alkylpyrazines. nih.gov In the context of this compound research, GC-MS is used to assess the purity of a sample, identify byproducts from a reaction mixture, and confirm the identity of the target compound based on its retention time and mass spectrum. researchgate.net
The mass spectrum generated by GC-MS reveals a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, characteristic fragmentation would include the loss of a methyl group ([M-15]⁺), the loss of the entire isopropyl group ([M-43]⁺), and the loss of the bromine atom ([M-79/81]⁺).
Table 4: Typical GC-MS Parameters for Alkylpyrazine Analysis
| Parameter | Condition |
|---|---|
| GC Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column science.gov |
| Carrier Gas | Helium science.gov |
| Inlet Temperature | 250-280 °C researchgate.netscience.gov |
| Oven Program | Initial temp 40-80°C, ramp at 4-5 °C/min to 280°C science.gov |
| MS Ionization Mode | Electron Impact (EI), 70 eV |
| MS Detector | Quadrupole or Ion Trap |
Chromatographic Separations and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. High-Performance Liquid Chromatography (HPLC) is a principal method for assessing the purity of synthesized compounds like this compound and for purifying them from reaction mixtures. beilstein-journals.org
The choice of stationary phase (column) and mobile phase is critical for achieving effective separation. Reversed-phase HPLC (RP-HPLC), typically using a C18 column, is commonly employed to separate compounds based on their hydrophobicity. nih.gov For purity analysis, a gradient elution method is often developed, where the mobile phase composition is changed over time to effectively elute all components of the sample, from polar impurities to the less polar product. The purity is determined by comparing the peak area of the product to the total area of all peaks in the chromatogram. The separation of positional isomers, which can be a significant challenge, may require specialized columns, such as those with phenyl or chiral stationary phases. nih.gov
Table 5: Example HPLC Conditions for Purity Analysis of Pyrazine Derivatives
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) beilstein-journals.orgnih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid mdpi.com |
| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% Formic Acid or Trifluoroacetic Acid mdpi.com |
| Flow Rate | 0.5 - 1.0 mL/min |
| Elution Mode | Gradient elution (e.g., 5% B to 95% B over 20 minutes) |
| Detector | UV-Vis Diode Array Detector (DAD) at multiple wavelengths (e.g., 254 nm, 280 nm) |
High-Performance Liquid Chromatography (HPLC) for Compound Purification and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the purification and quantitative analysis of this compound and its derivatives. Its high resolution and sensitivity make it ideal for separating complex mixtures and isolating compounds of interest with high purity. waters.com The versatility of HPLC allows for its application in both analytical and preparative scales. waters.com
In the analysis of pyrazine derivatives, Reverse-Phase HPLC (RP-HPLC) is a commonly employed mode. nih.gov Liquid chromatographic analysis of pyrazines is frequently performed on octadecyl silica (B1680970) (ODS) C18 columns. nih.gov For instance, the successful resolution of pyrazine derivatives has been achieved using C18 columns with mobile phases consisting of acetonitrile/water or methanol/water mixtures. nih.govrsc.org The separation and quantification of reaction products can be carried out using an isocratic pump system coupled with a UV-visible wavelength detector. tjpr.org The concentration of an analyte is determined by comparing the peak area from the sample to that of a known reference standard. waters.com
Research on related alkylpyrazines has demonstrated the challenge and necessity of effective HPLC methods. While a C18 column with a low percentage of acetonitrile in water was successful for separating some pyrazine isomers, it was not universally applicable, necessitating the development of new methods for other isomers. nih.gov For particularly challenging separations of regio-isomers, such as 2-ethyl-5-methylpyrazine (B82492) and 2-ethyl-6-methylpyrazine, specialized columns like the Chiralpak AD-H have been used effectively with mobile phases such as cyclohexane/isopropanol or hexane/isopropanol. nih.gov In some cases, derivatization of the analyte is performed to enhance its chromatographic properties and allow for sensitive quantification. tjpr.org
The following table summarizes typical HPLC conditions reported for the analysis of pyrazine derivatives, which can be adapted for this compound.
Table 1: Exemplary HPLC Conditions for Pyrazine Derivative Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Reverse Phase C18 rsc.org | Chiralpak AD-H nih.gov | ZORBAX Eclipse Plus C18 researchgate.net |
| Mobile Phase | Acetonitrile : Water (50:50) rsc.org | Hexane : Isopropanol (99:1, v/v) nih.gov | Acetonitrile : Water (70:30, v/v) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net | 0.2 mL/min (analytical) nih.gov | 1.0 mL/min researchgate.net |
| Detection | UV-Vis tjpr.org | Not Specified | UV (220 and 270 nm) researchgate.net |
| Application | Purity Analysis rsc.org | Isomer Separation nih.gov | Quantification researchgate.net |
| Reference | rsc.org | nih.gov | researchgate.net |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique extensively used to monitor the progress of chemical reactions involving this compound derivatives. rsc.orgrjpbcs.com It allows chemists to quickly assess the consumption of starting materials and the formation of products, helping to determine the optimal reaction time. rsc.orgrsc.org
In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica gel. rsc.orgrsc.orgnih.gov The plate is then developed in a chamber containing an appropriate solvent system, known as the eluent. The choice of eluent is critical for achieving good separation of the components. For pyrazine derivatives, common solvent systems include mixtures of petroleum ether and ethyl acetate, or chloroform (B151607) and methanol. rsc.orgrjpbcs.com
After development, the separated spots on the TLC plate are visualized. nih.gov If the compounds are chromophoric, they may be visible to the naked eye. However, for many pyrazine derivatives, visualization is aided by UV light (typically at 254 nm or 366 nm), under which fluorescent compounds or those that quench fluorescence become visible. rsc.orgrsc.orgnih.gov Another common visualization technique is exposure to iodine vapor, which reversibly stains many organic compounds. rsc.orgrsc.org The relative mobility of a compound, known as the retardation factor (Rf), is a characteristic value under a specific set of TLC conditions (stationary phase, mobile phase, temperature) and helps in identifying the components of the reaction mixture. TLC is also valuable in the initial screening of reaction conditions and for combining fractions after column chromatography purification. rjpbcs.comresearchgate.net
The following table provides examples of TLC systems used in the synthesis and analysis of pyrazine derivatives.
Table 2: Typical TLC Systems for Monitoring Pyrazine Derivative Reactions
| Parameter | System 1 | System 2 | System 3 |
|---|---|---|---|
| Stationary Phase | Silica gel coated aluminum sheet rsc.orgrsc.org | Silica gel plates GF254 nih.gov | Silica gel rjpbcs.com |
| Mobile Phase (Eluent) | Petroleum Ether : Ethyl Acetate (70:30) rsc.org | Not Specified | Chloroform : Methanol (9:1) rjpbcs.com |
| Visualization | UV light (254/366 nm) or Iodine rsc.orgrsc.org | UV light nih.gov | Not Specified |
| Application | Reaction Monitoring rsc.orgrsc.org | Reaction Monitoring nih.gov | Monitoring Column Chromatography rjpbcs.com |
| Reference | rsc.orgrsc.org | nih.gov | rjpbcs.com |
Biosynthetic Pathways and Biological Relevance of Isopropylpyrazines Contextual Research Area
Microbial and Plant Biosynthesis of Alkyl-Substituted Pyrazines
The biosynthesis of alkylpyrazines, including those with isopropyl groups, occurs through distinct pathways in microbes and plants, often utilizing amino acids as primary precursors.
Microbial Biosynthesis: A variety of bacteria are known to produce alkylpyrazines. For instance, Paenibacillus polymyxa produces a complex mixture of methyl-branched alkyl-substituted pyrazines, with 2,5-diisopropylpyrazine (B1313309) being the dominant metabolite. oup.comresearchgate.net Research indicates that the biosynthesis of this compound is strongly stimulated by the addition of valine to the growth medium, suggesting that this amino acid is a direct precursor. oup.com One proposed pathway for the formation of 2,5-dialkyl-substituted pyrazines in microbes involves the condensation of two amino acid molecules. oup.com For example, in the biosynthesis of 2-isopropyl-3-methoxypyrazine (B1215460) by Pseudomonas perolens, the initial step is believed to be the condensation of the amino acids valine and glycine (B1666218). oup.commdpi.com
Plant Biosynthesis: In the plant kingdom, 3-alkyl-2-methoxypyrazines (MPs) are significant aroma compounds, particularly in grapes (Vitis vinifera) and bell peppers (Capsicum annuum), where they contribute characteristic "green" or "vegetative" notes. nih.govnih.gov The most abundant of these in grapes is 2-methoxy-3-isobutylpyrazine (IBMP), followed by smaller amounts of 2-methoxy-3-isopropylpyrazine (IPMP) and 2-methoxy-3-sec-butylpyrazine (SBMP). nih.govresearchgate.net
For a long time, the specific precursors for the pyrazine (B50134) ring in plants were debated. nih.gov However, recent in vivo feeding experiments using stable isotope-labeled compounds have provided significant insights. It was demonstrated that L-leucine and L-serine are important precursors for the biosynthesis of IBMP in bell peppers, indicating a link between pyrazine biosynthesis and photorespiration. nih.govresearchgate.net Two primary pathways have been hypothesized for MP biosynthesis in grapes: the "amino acid amidation pathway" and the "amino acid condensation pathway". The latter suggests that the biosynthesis of IBMP starts with the condensation of leucine (B10760876) and glycine to form an intermediate called 2,5-dicarbonyl-3-isobutyl-piperazine (DCIP). mdpi.com While the complete pathways are still under investigation, the final step, a methylation reaction, is well-established. nih.govmdpi.comnih.gov
| Organism Type | Example Organism | Key Precursors | Major Isopropylpyrazine Product | Reference |
|---|---|---|---|---|
| Microbe | Paenibacillus polymyxa | Valine | 2,5-diisopropylpyrazine | oup.comresearchgate.net |
| Microbe | Pseudomonas perolens | Valine, Glycine | 2-methoxy-3-isopropylpyrazine (IPMP) | mdpi.comacs.org |
| Plant | Vitis vinifera (Grape) | Leucine, Glycine (hypothesized) | 2-methoxy-3-isobutylpyrazine (IBMP), IPMP | mdpi.comnih.gov |
| Plant | Capsicum annuum (Bell Pepper) | L-leucine, L-serine | 2-methoxy-3-isobutylpyrazine (IBMP) | nih.govresearchgate.net |
Enzymatic Transformations Involved in Pyrazine Ring Formation
The formation of the pyrazine ring is a critical step in the biosynthesis of these alkaloids. While the complete enzymatic cascade is not fully elucidated for all organisms, key transformations have been identified. Oxygen-dependent enzymes are known to play a role, primarily carrying out dehydrogenation and condensation reactions. researchgate.net
In the proposed pathway for 3-isopropyl-2-methoxypyrazine (IPMP) in Pseudomonas perolens, after the initial condensation of valine and glycine to form 2,5-dicarbonyl-3-isopropyl-piperazine (DCPP), this intermediate is converted to 3-isopropyl-2-hydroxypyrazine (IPHP). mdpi.com This conversion from a piperazine (B1678402) to a dihydropyrazine (B8608421) and then to a pyrazine likely involves enzymatic oxidation or dehydrogenation.
The final and most clearly understood enzymatic step in the biosynthesis of methoxypyrazines in plants is the methylation of a non-volatile hydroxypyrazine precursor. nih.govresearchgate.net Genes encoding for O-methyltransferase (OMT) enzymes have been identified in grapes (Vitis vinifera). nih.gov These enzymes catalyze the transfer of a methyl group, converting a precursor like 3-isobutyl-2-hydroxypyrazine (IBHP) into the highly volatile and aromatic 3-isobutyl-2-methoxypyrazine (IBMP). mdpi.com Studies have shown that the expression of specific VvOMT genes correlates positively with the accumulation of IBMP in grape berries. mdpi.com
Biomimetic Synthesis Approaches to Naturally Occurring Pyrazine Alkaloids
The proposed biosynthetic pathways in nature have inspired chemists to develop biomimetic synthesis strategies for pyrazine alkaloids. These approaches aim to replicate the plausible biological reactions in a laboratory setting. A prominent biomimetic route for the synthesis of 2,5-disubstituted pyrazines, such as 2,5-diisopropylpyrazine, involves the dimerization of α-amino aldehydes. rsc.orgresearchgate.netrsc.org
This strategy is based on a proposed alternative biosynthetic route where an α-amino acid is first converted to an α-amino aldehyde. rsc.org This highly reactive intermediate then undergoes spontaneous dimerization to form a dihydropyrazine, which is subsequently oxidized to the stable aromatic pyrazine ring. researchgate.net Researchers have successfully demonstrated this approach by generating α-amino aldehydes in situ from readily available amino acids. rsc.orgnih.gov For example, the synthesis of 2,5-diisopropylpyrazine commences with valinal, an aldehyde derived from the amino acid valine. rsc.org This method has proven to be a concise and efficient way to produce several naturally occurring pyrazine alkaloids in a one-pot operation, lending viability to the proposed biosynthetic pathway. rsc.orgresearchgate.net
| Biomimetic Strategy | Key Intermediate | Reaction Steps | Target Product Example | Reference |
|---|---|---|---|---|
| α-Amino Aldehyde Dimerization | α-amino aldehyde (e.g., valinal) | 1. Generation of α-amino aldehyde 2. Spontaneous dimerization to dihydropyrazine 3. Oxidation to pyrazine | 2,5-diisopropylpyrazine | rsc.orgresearchgate.netrsc.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Bromo-5-isopropylpyrazine, and how can purity be optimized?
- Methodology : The compound is typically synthesized via halogenation of 5-isopropylpyrazine using brominating agents like or (N-bromosuccinimide). Purification often involves column chromatography with silica gel and a hexane/ethyl acetate gradient, followed by recrystallization in ethanol. Purity (>95%) is confirmed via (absence of extraneous peaks at δ 1.3–1.5 ppm for isopropyl CH) and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is this compound characterized spectroscopically?
- Key Data :
- : Isopropyl protons appear as a septet (δ 3.0–3.2 ppm) and doublet (δ 1.3–1.5 ppm); pyrazine protons resonate as singlets (δ 8.5–9.0 ppm).
- : Pyrazine carbons at δ 145–150 ppm; brominated carbon at δ 115–120 ppm.
- HRMS : Molecular ion peak at 229.02 (M+H) with isotopic pattern confirming bromine .
Q. What are the recommended storage conditions to ensure compound stability?
- Guidelines : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Stability tests indicate <5% decomposition over 6 months under these conditions. Avoid aqueous environments due to potential hydrolysis of the C–Br bond .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized for this compound?
- Optimization Strategy : Use Pd(PPh) (5 mol%) with arylboronic acids in degassed THF/NaCO (2M) at 80°C. Microwave-assisted synthesis (100°C, 15 min) improves yields (85–92%) compared to traditional heating (72%). Monitor reaction progress via TLC (R 0.4 in 7:3 hexane/EtOAc). Post-reaction, purify via flash chromatography to remove Pd residues .
Q. What computational methods predict the regioselectivity of electrophilic substitutions on this compound?
- Approach : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify electron density distribution. The bromine atom directs electrophiles to the para position (C-6), while the isopropyl group sterically hinders C-3. Fukui indices () confirm nucleophilic sites for further functionalization .
Q. How to resolve contradictions in reported biological activity data for derivatives of this compound?
- Analysis Framework :
- Step 1 : Compare assay conditions (e.g., cell lines, IC protocols). For example, neuroactivity varies between SH-SY5Y (EC 12 µM) and PC12 cells (EC 28 µM) due to differential receptor expression.
- Step 2 : Validate purity (>98%) via LC-MS to rule out impurities skewing results.
- Step 3 : Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins like GABA receptors .
Q. What strategies mitigate competing side reactions during nucleophilic aromatic substitution (SNAr)?
- Solutions :
- Use polar aprotic solvents (DMF, DMSO) with KCO to enhance nucleophilicity.
- Pre-activate the substrate with crown ethers (18-crown-6) to stabilize transition states.
- For amine nucleophiles, employ microwave irradiation (120°C, 10 min) to reduce reaction time and byproduct formation (e.g., elimination products) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
